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molecular formula C12H7ClN2S B064367 4-Chloro-5-phenylthieno[2,3-d]pyrimidine CAS No. 182198-35-2

4-Chloro-5-phenylthieno[2,3-d]pyrimidine

Cat. No. B064367
M. Wt: 246.72 g/mol
InChI Key: WONOKVSIDWOIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022076B2

Procedure details

5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one (294.6 g, 1.29 mol) was added in portions to stirred phosphoryl chloride (1000 ml), then the stirred suspension was warmed gently to reflux temperature, heated under reflux for 4 hours, and allowed to stand at ambient temperature for 18 hours. The resulting dark solution was removed by decantation from a solid residue and concentrated in vacuo to give a gummy solid. The two solids were combined and added to crushed ice (1000 ml). The product was extracted into dichloromethane (3×500 ml), then the combined extracts were washed with water (2×300 ml) and saturated aqueous sodium hydrogen carbonate solution (500 ml) and dried and decolourised (MgSO4+charcoal). The solvent was removed in vacuo to give 4-Chloro-5-phenyl-thieno[2,3-d]pyrimidine as a yellow/orange solid which was used without further purification.
Quantity
294.6 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:15]3[C:14](=O)[NH:13][CH:12]=[N:11][C:10]=3[S:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:14]1[C:15]2[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[CH:8][S:9][C:10]=2[N:11]=[CH:12][N:13]=1

Inputs

Step One
Name
Quantity
294.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CSC=2N=CNC(C21)=O
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
ice
Quantity
1000 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the stirred suspension was warmed gently
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The resulting dark solution was removed by decantation from a solid residue
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a gummy solid
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into dichloromethane (3×500 ml)
WASH
Type
WASH
Details
the combined extracts were washed with water (2×300 ml) and saturated aqueous sodium hydrogen carbonate solution (500 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)SC=C2C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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